(Z)-2-(4-phenyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol
CAS No.: 503430-46-4
Cat. No.: VC21420146
Molecular Formula: C18H18N2OS
Molecular Weight: 310.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 503430-46-4 |
|---|---|
| Molecular Formula | C18H18N2OS |
| Molecular Weight | 310.4g/mol |
| IUPAC Name | 2-[2-(2-methylphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol |
| Standard InChI | InChI=1S/C18H18N2OS/c1-14-7-5-6-10-16(14)19-18-20(11-12-21)17(13-22-18)15-8-3-2-4-9-15/h2-10,13,21H,11-12H2,1H3 |
| Standard InChI Key | RGLAGLUAFMMUPH-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CCO |
| Canonical SMILES | CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CCO |
Introduction
Chemical Identity and Structure
Structural Components
The molecular structure features several key components:
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A thiazole core (five-membered heterocyclic ring containing sulfur and nitrogen)
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A phenyl group at the 4-position of the thiazole ring
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An o-tolylimino group (2-methylphenylimino) at the 2-position
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A 2-hydroxyethyl substituent attached to the nitrogen at the 3-position
The "Z" designation in the name indicates a specific stereochemical arrangement around the imine double bond, which significantly influences the molecule's three-dimensional structure and its potential interactions with biological targets.
Physical and Chemical Properties
Molecular Characteristics
The compound's structural features are comprehensively represented through various chemical identifiers:
| Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C18H18N2OS/c1-14-7-5-6-10-16(14)19-18-20(11-12-21)17(13-22-18)15-8-3-2-4-9-15/h2-10,13,21H,11-12H2,1H3 |
| Standard InChIKey | RGLAGLUAFMMUPH-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CCO |
| PubChem Compound | 829238 |
These identifiers uniquely define the compound's structure and allow for its precise chemical representation in databases and scientific literature.
Synthesis and Related Compounds
Related Compounds
Several structural analogs of (Z)-2-(4-phenyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol have been reported, providing context for understanding its properties:
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(Z)-2-(4-(thiophen-2-yl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol (CAS No.: 905778-23-6) features a thiophen-2-yl group instead of a phenyl group at the 4-position of the thiazole ring.
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(Z)-2-(4-(3-nitrophenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol (CAS No.: 905764-10-5) contains a 3-nitrophenyl substituent at the 4-position and a p-tolylimino (4-methylphenylimino) group instead of o-tolylimino.
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(Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide (CAS No.: 474880-54-1) differs in having the methyl group in the meta position on the phenyl ring of the imino group.
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2-(4-Phenyl-1,3-thiazol-2-yl)ethanol (CAS No.: 696602-83-2) represents a simpler related structure without the imino group.
These structural variations highlight the versatility of the thiazole scaffold and provide a framework for understanding potential structure-activity relationships.
Analytical Characterization
Computational Analysis
The standard InChIKey (RGLAGLUAFMMUPH-UHFFFAOYSA-N) and other identifiers enable computational analysis of the compound's properties. Molecular modeling studies of similar thiazole derivatives have been used to predict:
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Binding interactions with potential biological targets
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Physicochemical properties relevant to drug development
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Structure-activity relationships to guide further synthetic efforts
Such computational approaches could provide valuable insights for understanding the potential applications of (Z)-2-(4-phenyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol in various research contexts.
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